molecular formula C7H15ClFNO B6277524 N-(2-fluoroethyl)oxan-4-amine hydrochloride CAS No. 2763759-19-7

N-(2-fluoroethyl)oxan-4-amine hydrochloride

Cat. No. B6277524
CAS RN: 2763759-19-7
M. Wt: 183.7
InChI Key:
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Description

N-(2-Fluoroethyl)oxan-4-amine hydrochloride (FEOH) is an organic compound that is used in a variety of scientific research applications. The compound is a derivative of oxan-4-amine, a compound with a variety of uses in organic chemistry. FEOH is notable for its ability to act as a catalyst in a variety of reactions, as well as its ability to form stable complexes with metal ions. This makes FEOH an ideal choice for a wide range of synthetic and analytical applications.

Scientific Research Applications

N-(2-fluoroethyl)oxan-4-amine hydrochloride is used in a variety of scientific research applications. It is used as a catalyst in the synthesis of a variety of organic compounds, such as heterocycles and polymers. N-(2-fluoroethyl)oxan-4-amine hydrochloride is also used in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of materials for use in electronics and optics. Additionally, N-(2-fluoroethyl)oxan-4-amine hydrochloride is used as a ligand in the synthesis of metal complexes, as well as a reagent in the determination of trace metals.

Mechanism of Action

N-(2-fluoroethyl)oxan-4-amine hydrochloride acts as a catalyst in a variety of reactions due to its ability to form stable complexes with metal ions. This allows the compound to act as a Lewis acid, which facilitates the breaking of bonds and the formation of new bonds in the reaction. Additionally, N-(2-fluoroethyl)oxan-4-amine hydrochloride can act as a Lewis base, which facilitates the formation of complexes with metal ions.
Biochemical and Physiological Effects
N-(2-fluoroethyl)oxan-4-amine hydrochloride has a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. Additionally, N-(2-fluoroethyl)oxan-4-amine hydrochloride has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

N-(2-fluoroethyl)oxan-4-amine hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a low toxicity. Additionally, N-(2-fluoroethyl)oxan-4-amine hydrochloride is highly soluble in a variety of solvents, making it easy to use in a variety of reactions. However, N-(2-fluoroethyl)oxan-4-amine hydrochloride also has some limitations. It is sensitive to air and light, and can decompose in the presence of water. Additionally, N-(2-fluoroethyl)oxan-4-amine hydrochloride can be difficult to purify, and can produce unwanted by-products in certain reactions.

Future Directions

N-(2-fluoroethyl)oxan-4-amine hydrochloride has a variety of potential future applications. It could be used in the development of new pharmaceuticals, agrochemicals, and materials for use in electronics and optics. Additionally, N-(2-fluoroethyl)oxan-4-amine hydrochloride could be used in the development of new catalysts, as well as in the determination of trace metals. Finally, N-(2-fluoroethyl)oxan-4-amine hydrochloride could be used in the development of new drugs and treatments for a variety of diseases and disorders.

Synthesis Methods

N-(2-fluoroethyl)oxan-4-amine hydrochloride can be synthesized through a variety of methods. The most common method involves the reaction of 2-fluoroethanol with oxalyl chloride in the presence of a base, such as triethylamine. This reaction produces N-(2-fluoroethyl)oxalyl chloride, which can then be reacted with ammonia to form N-(2-fluoroethyl)oxan-4-amine hydrochloride. Other methods for the synthesis of N-(2-fluoroethyl)oxan-4-amine hydrochloride include the reaction of 2-fluoropropanal with oxalyl chloride, as well as the reaction of 2-fluoropropionic acid with oxalyl chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-fluoroethyl)oxan-4-amine hydrochloride involves the reaction of 2-fluoroethanol with oxan-4-one to form N-(2-fluoroethyl)oxan-4-amine, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-fluoroethanol", "oxan-4-one", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-fluoroethanol is reacted with oxan-4-one in the presence of a base catalyst such as potassium carbonate to form N-(2-fluoroethyl)oxan-4-amine.", "Step 2: The resulting N-(2-fluoroethyl)oxan-4-amine is then reacted with hydrochloric acid to form the hydrochloride salt of the compound.", "Step 3: The product is isolated and purified through techniques such as filtration, crystallization, and drying." ] }

CAS RN

2763759-19-7

Product Name

N-(2-fluoroethyl)oxan-4-amine hydrochloride

Molecular Formula

C7H15ClFNO

Molecular Weight

183.7

Purity

95

Origin of Product

United States

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